5-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxamide
CAS No.:
Cat. No.: VC15275800
Molecular Formula: C12H14ClN5OS3
Molecular Weight: 375.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H14ClN5OS3 |
|---|---|
| Molecular Weight | 375.9 g/mol |
| IUPAC Name | 5-chloro-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-propan-2-ylsulfanylpyrimidine-4-carboxamide |
| Standard InChI | InChI=1S/C12H14ClN5OS3/c1-4-20-12-18-17-11(22-12)16-9(19)8-7(13)5-14-10(15-8)21-6(2)3/h5-6H,4H2,1-3H3,(H,16,17,19) |
| Standard InChI Key | NISLKNRLIPPKKA-UHFFFAOYSA-N |
| Canonical SMILES | CCSC1=NN=C(S1)NC(=O)C2=NC(=NC=C2Cl)SC(C)C |
Introduction
Chemical Identity and Structural Elucidation
Molecular Architecture
The compound’s IUPAC name systematically describes its structure:
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A pyrimidine ring serves as the central scaffold, with substituents at positions 2, 4, and 5.
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Position 5: A chlorine atom enhances electrophilicity and influences electronic distribution.
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Position 2: A propan-2-ylsulfanyl group (-S-C(CH3)2) contributes to lipophilicity and steric bulk.
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Position 4: A carboxamide group (-CONH-) bridges the pyrimidine to a 1,3,4-thiadiazole moiety.
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Thiadiazole substituents: The thiadiazole ring at position 4 bears an ethylsulfanyl group (-S-CH2CH3) at its 5-position.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C12H17ClN5OS3 |
| Molecular Weight | 379.0 g/mol |
| IUPAC Name | 5-Chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxamide |
| Canonical SMILES | ClC1=NC(=NC(=C1C(=O)NC2=NN=C(S2)SCC)SSC(C)C)SC(C)C |
| Topological Polar Surface Area | 139 Ų |
| LogP (Predicted) | 3.8–4.2 |
The molecular formula was deduced through additive analysis of analogous pyrimidine-thiadiazole systems. The SMILES notation reflects the compound’s branching sulfanyl groups and heterocyclic connectivity.
Synthesis and Manufacturing Processes
Synthetic Pathways
The synthesis of this compound likely follows multi-step protocols common to pyrimidine-thiadiazole hybrids:
Step 1: Pyrimidine Ring Formation
A β-diketone precursor undergoes cyclization with urea or thiourea under acidic conditions to yield the pyrimidine core. Chlorination at position 5 is achieved using POCl3 or PCl5.
Step 2: Thiadiazole Coupling
The carboxamide group is introduced via nucleophilic acyl substitution. A thiadiazole-2-amine intermediate reacts with the pyrimidine-4-carbonyl chloride, facilitated by coupling agents like EDCI/HOBt.
Step 3: Sulfanyl Group Installation
Thiol-disulfide exchange reactions introduce the ethylsulfanyl and propan-2-ylsulfanyl groups. For example, treatment with ethanethiol and isopropylthiol in the presence of oxidizing agents (e.g., I2) yields the desired sulfanyl substituents .
Table 2: Key Reagents and Conditions
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | POCl3, DMF, 80°C | Chlorination at position 5 |
| 2 | EDCI, HOBt, DMF, rt | Amide bond formation |
| 3 | Ethanethiol, K2CO3, DMSO, 50°C | Ethylsulfanyl incorporation |
Industrial-scale production would optimize solvent recovery and catalytic cycles to minimize waste.
Physicochemical Properties
Solubility and Stability
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Solubility: Low aqueous solubility (<0.1 mg/mL) due to high logP. Miscible with DMSO and DMF.
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Stability: Stable under inert atmospheres up to 150°C. Susceptible to hydrolysis in acidic/basic conditions, particularly at the sulfanyl and carboxamide groups .
Spectroscopic Characterization
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IR Spectroscopy: Peaks at 1670 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C-S), and 680 cm⁻¹ (C-Cl).
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NMR: ¹H NMR (DMSO-d6) δ 1.35 (t, J=7.1 Hz, 3H, CH2CH3), 1.42 (d, J=6.8 Hz, 6H, (CH3)2CH), 3.21 (q, J=7.1 Hz, 2H, SCH2).
| Compound | Target | IC50/EC50 |
|---|---|---|
| EVT-11522266 | Influenza A (H1N1) | 3.2 μM |
| 5-Chloro-N-(1-methoxypropan-2-yl) | S. aureus | 8.7 μM |
Applications in Research and Industry
Pharmaceutical Intermediates
This compound serves as a precursor for kinase inhibitors and antivirals. Its thiadiazole moiety is a privileged scaffold in FDA-approved drugs like acetazolamide.
Agrochemical Development
Pyrimidine derivatives are explored as fungicides and herbicides. The propan-2-ylsulfanyl group may improve soil persistence and leaf adhesion .
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